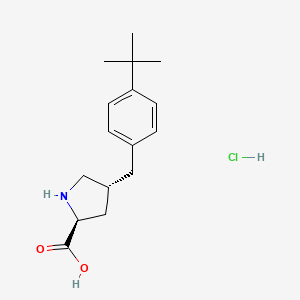

(2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality (2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R)-4-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-16(2,3)13-6-4-11(5-7-13)8-12-9-14(15(18)19)17-10-12;/h4-7,12,14,17H,8-10H2,1-3H3,(H,18,19);1H/t12-,14+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJUXLQPDAOUGA-OJMBIDBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC2CC(NC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)C[C@@H]2C[C@H](NC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376057 | |

| Record name | (2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049744-82-2 | |

| Record name | (2S,4R)-4-(4-(tert-Butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2S,4R)-4-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article compiles various research findings and case studies to elucidate the biological activity of this compound.

- Chemical Formula : C21H27N3O4

- Molecular Weight : 417.52 g/mol

- CAS Number : 1448191-54-5

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. In a study assessing various pyrrolidine derivatives, it was found that certain modifications enhanced their efficacy against cancer cell lines, particularly A549 human lung adenocarcinoma cells. The following table summarizes the anticancer activity observed in related compounds:

| Compound | Structure Modification | IC50 (µM) | Comments |

|---|---|---|---|

| 1 | Parent compound | 100 | Moderate activity |

| 2 | 4-Chloro substitution | 64 | Enhanced activity |

| 3 | 4-Bromo substitution | 61 | Enhanced activity |

| 4 | Dimethylamino group | 30 | Most potent |

The compound's structure plays a critical role in its biological activity. For instance, the introduction of electron-donating groups like dimethylamino significantly increased cytotoxicity against A549 cells while maintaining selectivity towards non-cancerous cells .

Antimicrobial Activity

In addition to anticancer effects, the compound's antimicrobial properties were evaluated against multidrug-resistant strains of bacteria. The results are summarized in the following table:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus (MRSA) | >64 | No activity |

| Klebsiella pneumoniae | >64 | No activity |

| Pseudomonas aeruginosa | >64 | No activity |

While the compound demonstrated no significant antimicrobial activity against Gram-negative pathogens, further modifications could potentially enhance its efficacy against resistant strains .

Case Studies

- In Vitro Studies on A549 Cells :

- Structure-Activity Relationship (SAR) :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an intermediary in the synthesis of various pharmaceuticals. Its chiral nature makes it suitable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are often more active in biological systems.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to yield anticancer agents. For instance, the compound was used as a precursor in the development of inhibitors targeting specific cancer cell lines, showing significant cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .

The compound exhibits notable biological activities, which have been explored in various studies:

- Antioxidant Activity : In vitro assays have shown that it effectively scavenges free radicals, suggesting potential applications in protecting against oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from excitotoxicity induced by glutamate, hinting at therapeutic uses in neurodegenerative conditions .

Asymmetric Synthesis

The compound serves as a chiral ligand in asymmetric synthesis. Its ability to facilitate stereoselective transformations is valuable in the production of complex organic molecules with specific configurations.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as an intermediary for synthesizing pharmaceutical compounds. |

| Biological Activity | Exhibits antioxidant and neuroprotective properties. |

| Asymmetric Synthesis | Acts as a chiral ligand for producing enantiomerically pure products. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.